molecular formula C23H35N3O B5008267 N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide

N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B5008267
M. Wt: 369.5 g/mol
InChI Key: KXRNXEYCBZEVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide, also known as compound 1, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. This compound belongs to the class of piperidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it has been reported to act as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this this compound increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various preclinical models. This this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been reported to have neuroprotective effects and reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide in lab experiments is its high selectivity for AChE and BChE. This this compound has also shown good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using this this compound is its relatively low potency compared to other AChE inhibitors.

Future Directions

There are several future directions for the research and development of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the this compound. Another direction is the development of more potent derivatives of this this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this this compound.

Synthesis Methods

The synthesis of N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of cyclobutylamine with 2-methylbenzyl chloride in the presence of a base to form the intermediate this compound. This intermediate this compound is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis of this this compound has been reported in various research articles and is considered to be a straightforward and efficient method.

Scientific Research Applications

N-cyclobutyl-1'-(2-methylbenzyl)-1,4'-bipiperidine-4-carboxamide has been studied for its potential use in various scientific research applications. One of the major areas of research is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This this compound has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

properties

IUPAC Name

N-cyclobutyl-1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-18-5-2-3-6-20(18)17-25-13-11-22(12-14-25)26-15-9-19(10-16-26)23(27)24-21-7-4-8-21/h2-3,5-6,19,21-22H,4,7-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRNXEYCBZEVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)N3CCC(CC3)C(=O)NC4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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